The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide typically involves several steps:
These methods highlight the complexity involved in synthesizing this compound while maintaining its structural integrity and functional properties.
The molecular structure of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide can be depicted using various chemical notation systems:
COC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)OCThe structure features a benzothiadiazine ring system fused with a sulfanyl group and an acetamide side chain. The presence of chlorine atoms introduces additional steric and electronic effects that may influence its reactivity and biological activity .
The compound can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide is likely multifaceted:
The potential applications for 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide are diverse:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1